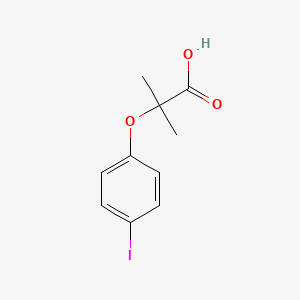

Propanoic acid, 2-(4-iodophenoxy)-2-methyl-

説明

Propanoic acid, 2-(4-iodophenoxy)-2-methyl-, is a substituted propanoic acid derivative characterized by a carboxylic acid group (-COOH) at the first carbon, a methyl group (-CH₃) at the second carbon, and a 4-iodophenoxy substituent (C₆H₄I-O-) attached to the same carbon. The iodine atom on the phenoxy ring contributes to its unique electronic and steric properties, distinguishing it from other halogenated or alkyl-substituted analogs.

特性

CAS番号 |

37404-23-2 |

|---|---|

分子式 |

C10H11IO3 |

分子量 |

306.10 g/mol |

IUPAC名 |

2-(4-iodophenoxy)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H11IO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) |

InChIキー |

MMWSDNOCOJVYAW-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)I |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of 2-(4-iodophenoxy)-2-methylpropanoic acid typically involves:

- Formation of the 2-(4-iodophenoxy)-2-methylpropanoate ester or related intermediate.

- Subsequent hydrolysis or functional group transformation to yield the free acid.

- Introduction of the iodine substituent on the phenoxy ring, either by direct halogenation or via halogenated precursors.

The synthetic routes often start from 2-(4-hydroxyphenoxy)-2-methylpropanoic acid or its esters, followed by iodination of the aromatic ring or use of 4-iodophenol derivatives.

Preparation via Halogenation of 2-(4-hydroxyphenoxy)-2-methylpropanoic Acid Derivatives

A common approach involves preparing the 2-(4-hydroxyphenoxy)-2-methylpropanoic acid first, then introducing the iodine substituent:

Step 1: Synthesis of 2-(4-hydroxyphenoxy)-2-methylpropanoic acid

This can be achieved by alkylation of phenol or p-nitrophenol with S-2-chloropropionic acid or its salts under alkaline conditions, followed by hydrolysis and purification steps. The reaction is typically carried out in aqueous media with sodium hydroxide as the base, under inert atmosphere at 50-70 °C for 4-6 hours, achieving over 99.5% conversion monitored by HPLC. Crystallization and recrystallization yield high-purity product (>99%).

Step 2: Halogenation (Iodination) of the Phenoxy Ring

The halogenation of 2-(4-hydroxyphenoxy)-2-methylpropanoic acid to the corresponding 4-iodo derivative is performed using halogenating agents such as N-iodosuccinimide (NIS) under mild conditions (20-30 °C) for several hours. Catalysts like DMF may be used to control the reaction and minimize polyhalogenated by-products. The reaction is conducted in aqueous or mixed solvents, often with phosphate buffers to maintain pH and optimize yield.

Step 3: Purification

After iodination, the product is purified by crystallization or extraction. The process yields high purity (>98%) and good yields (>85%) of 2-(4-iodophenoxy)-2-methylpropanoic acid.

Alternative Route: Direct Use of 4-Iodophenol Derivatives

Another approach involves starting from 4-iodophenol or its derivatives:

- The 4-iodophenol is reacted with 2-chloropropionic acid or its esters under alkaline conditions to form the corresponding 2-(4-iodophenoxy)-2-methylpropanoate ester.

- This ester is then hydrolyzed under basic or acidic conditions to yield the free acid.

- Catalysts such as copper chloride supported on gamma-alumina can be used to facilitate hydrolysis with high efficiency and recyclability.

- This route avoids the halogenation step, potentially reducing side reactions and impurities.

Reduction and Functional Group Transformations

In some synthetic sequences, esters of 2-(4-substituted phenoxy)-2-methylpropanoic acid are reduced to the corresponding alcohols (e.g., 2-(4-ethoxyphenyl)-2-methylpropanol) using borohydride/metal salt mixed systems such as potassium borohydride and lithium chloride in alcoholic solvents. These reductions are carried out under mild conditions (30-60 °C), with reaction times from 0.5 to 3 hours, followed by acid quenching and solvent recovery. Yields typically exceed 80%, with product purities around 98%.

Though this method is described for ethoxy-substituted analogs, it provides a conceptual framework for modifying the propanoic acid side chain in related compounds.

Process Optimization and Industrial Considerations

- Use of mild reaction conditions, such as moderate temperatures (20-70 °C) and aqueous or alcoholic solvents, enhances safety and environmental compatibility.

- Catalysts such as lithium chloride, potassium borohydride, and alumina-supported copper chloride improve reaction efficiency and selectivity.

- Avoidance of heavy metal catalysts (e.g., palladium) reduces cost and contamination risk.

- Reaction monitoring by GC or HPLC ensures high conversion and purity.

- Solvent recovery and recycling are integrated for cost-effectiveness and sustainability.

- Typical overall yields range from 80% to 90% with product purities above 98%.

Data Table Summarizing Key Preparation Parameters

| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Alkylation | Phenol + S-2-chloropropionic acid, NaOH | 50-70 °C, 4-6 h, inert N2 | >99 (conversion) | >99 (crystallized) | Aqueous medium, inert atmosphere |

| 2 | Halogenation (Iodination) | N-iodosuccinimide, DMF catalyst | 20-30 °C, 8 h | >85 | >98 | Controlled to minimize polyhalogenation |

| 3 | Hydrolysis (if ester used) | Gamma-alumina supported CuCl catalyst | Aqueous, closed system | >85 | >99.5 | Catalyst recyclable, environmentally friendly |

| 4 | Reduction (side chain mod.) | Potassium borohydride, lithium chloride | 30-60 °C, 0.5-3 h | 80-87 | 98 | For related alcohol derivatives |

Research Outcomes and Analytical Validation

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR) confirms the structural integrity of intermediates and final products, showing characteristic aromatic and aliphatic signals consistent with 2-(4-iodophenoxy)-2-methylpropanoic acid.

- High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for reaction monitoring and purity assessment.

- The described methods demonstrate high selectivity, minimizing by-products such as polyhalogenated species or over-alkylated impurities.

- The processes are scalable and suitable for industrial production, balancing cost, yield, and environmental impact.

化学反応の分析

Types of Reactions

2-(4-Iodophenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to substitute the iodine atom.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the phenoxy group.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the carboxylic acid group.

Major Products Formed

Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include quinones or other oxidized phenoxy derivatives.

Reduction: Products include alcohols or other reduced carboxylic acid derivatives.

科学的研究の応用

2-(4-Iodophenoxy)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used as a probe to study biological processes involving iodinated compounds.

Industry: Used in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(4-iodophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biomolecules. The phenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Halogenated Phenoxypropanoic Acid Derivatives

Compounds in this category differ by the halogen substituent on the phenoxy ring, influencing their polarity, molecular weight, and reactivity.

Key Observations :

Alkyl- and Alkoxy-Substituted Derivatives

These compounds feature non-halogen substituents on the phenoxy ring, altering hydrophobicity and electronic effects.

Key Observations :

Physicochemical Properties

- Solubility: Free acids (e.g., 2-(4-iodophenoxy)-2-methylpropanoic acid) are less lipid-soluble than ester derivatives but more water-soluble due to the carboxylic acid group .

- Stability: Iodine’s susceptibility to photodegradation may limit the shelf life of the iodophenoxy derivative compared to chloro/bromo analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。